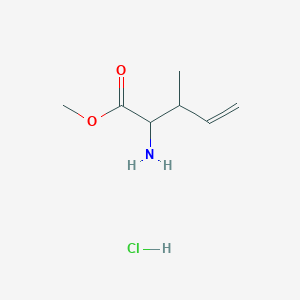

Methyl 2-amino-3-methylpent-4-enoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 2-amino-3-methylpent-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h4-6H,1,8H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTIXEKYKBTKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and a double bond in the pentenoate moiety. The compound's molecular formula is , and it has a molecular weight of approximately 165.62 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The synthesis pathway often employs techniques such as esterification and amination, which are pivotal in constructing the amino acid framework.

This compound exhibits various biological activities primarily through its interaction with amino acid transport systems. Studies indicate that it may act as a substrate for specific transporters, influencing cellular uptake and metabolic pathways.

- Amino Acid Transport : The compound has been shown to interact with system A and system L amino acid transporters, which are crucial for nutrient uptake in cells. These interactions can affect cellular proliferation and metabolism, particularly in cancer cells where amino acid availability is critical for growth .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating metabolic pathways associated with cancer cell survival. Its structural similarity to other known anticancer agents raises the possibility of its use in cancer therapeutics .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly influence cell viability and proliferation rates in various cancer cell lines. For instance:

- Cell Line Studies : In experiments involving glioma cells, the compound showed a notable reduction in cell viability at specific concentrations, indicating its potential as a chemotherapeutic agent .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Glioma | 10 | 45 |

| Breast Cancer | 20 | 60 |

| Lung Cancer | 5 | 30 |

Case Study 1: Glioma Model

In a mouse model of glioblastoma, this compound was evaluated for its biodistribution and therapeutic efficacy. The compound demonstrated significant uptake in tumor tissues compared to normal brain tissues, suggesting selective targeting capabilities that could be exploited for drug delivery systems .

Case Study 2: Metabolic Disorders

Research has also indicated that this compound may play a role in metabolic regulation. In models of obesity-induced metabolic dysregulation, administration of this compound led to improvements in glucose metabolism and insulin sensitivity, highlighting its potential utility in treating metabolic disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-3-methylpent-4-enoate hydrochloride is primarily studied for its potential therapeutic applications. It has been evaluated in preclinical models for its efficacy against various types of cancer, including glioblastoma. In one study, the compound demonstrated significant uptake in tumor tissues, suggesting its potential as a drug delivery agent or therapeutic compound in oncology .

Case Study: Glioblastoma Treatment

- Objective: To evaluate the biodistribution and therapeutic efficacy of the compound.

- Findings: The compound showed promising results in targeting glioblastoma cells, indicating its potential role in targeted cancer therapies.

Biochemical Research

The compound is noted for its interaction with amino acid transport systems. It may serve as a substrate or inhibitor for specific transporters, impacting cellular uptake of amino acids, which is crucial for various metabolic processes. This property makes it a valuable tool for studying amino acid metabolism and transport mechanisms.

Applications in Biochemistry:

- Amino Acid Transport Studies: Used to investigate how cells absorb amino acids and the role of transport proteins.

- Metabolic Pathway Analysis: Helps elucidate pathways involving amino acid metabolism.

Synthetic Applications

In synthetic organic chemistry, this compound can act as a building block for more complex molecules. Its structure allows for further derivatization, making it useful in the synthesis of pharmaceuticals and agrochemicals .

Synthetic Pathways:

- Building Block for Peptides: Can be incorporated into peptide synthesis due to its amino functionality.

- Intermediate in Drug Development: Serves as an intermediate in the synthesis of other bioactive compounds.

Analytical Chemistry

The compound's unique chemical properties allow it to be utilized in analytical chemistry applications, particularly in developing methods for detecting and quantifying amino acids and related compounds. Its behavior under various conditions can provide insights into the stability and reactivity of similar structures .

Analytical Methods:

- Chromatographic Techniques: Employed in HPLC and GC methods to analyze amino acid profiles in biological samples.

- Spectroscopic Analysis: Useful in NMR and MS studies to elucidate structural characteristics.

Comparación Con Compuestos Similares

b. Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()

- These heterocycles, derived from methyl enamino esters, highlight the utility of α-amino esters as precursors. The target compound’s alkene group could enable similar cyclization pathways under acidic conditions (e.g., polyphosphoric acid, PPA) to form imidazoles or oxazoles .

2.2 Physicochemical Properties

- Solubility: The hydrochloride salt enhances water solubility compared to non-ionic analogues. The patent compound’s tert-butyl group may reduce polarity relative to the target’s alkene .

- Stability : The double bond in the target compound may render it susceptible to oxidation, whereas the patent compound’s saturated backbone offers greater stability.

2.3 Spectroscopic Data Comparison

Métodos De Preparación

Synthesis via Amino Acid Ester Hydrochloride Salt Formation

One common approach to prepare methyl 2-amino-3-methylpent-4-enoate hydrochloride involves the synthesis of the corresponding amino acid ester hydrochloride salt. This method typically starts from an amino acid or its derivative, followed by esterification and salt formation.

- Starting material: The amino acid precursor such as 2-amino-3-methylpent-4-enoic acid or analogs.

- Esterification: Conversion to methyl ester using methanol under acidic conditions or via acid chloride intermediates.

- Hydrochloride salt formation: Treatment of the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.

For example, (R)-Methyl 2-aminopent-4-enoate hydrochloride was prepared by analogous methods to those used for the (S)-enantiomer, involving esterification and subsequent hydrochloride salt formation. The product was isolated as a brown solid with characteristic NMR signals confirming structure.

Protection and Coupling Strategies in Synthesis

To improve selectivity and yield, protection of the amino group is typically employed during synthesis:

- Boc (tert-butoxycarbonyl) protection: The amino group is temporarily protected as Boc to prevent side reactions.

- Coupling reagents: Use of coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates amide bond formation in peptide-like syntheses.

- Base addition: DIEA (N,N-diisopropylethylamine) is used to neutralize the reaction mixture and promote coupling.

An example procedure involves stirring Boc-L-Ala with this compound in dichloromethane with DIEA and HATU at room temperature for 16 hours, yielding Boc-protected intermediates suitable for further transformations.

Enantioselective Synthesis and Catalytic Methods

Advanced synthetic methods utilize enantioselective catalysis to obtain optically pure methyl 2-amino-3-methylpent-4-enoate derivatives:

- Catalyst preparation: Ruthenium complexes with chiral ligands are prepared by stirring Dichloro(mesitylene)ruthenium(II) dimer with chiral ligands in isopropanol at elevated temperature.

- Transfer hydrogenation: The catalyst is used in transfer hydrogenation reactions with formic acid and triethylamine in dioxane to reduce precursors enantioselectively.

- Starting materials: Protected amino esters such as methyl 2-(benzyloxycarbonyl)amino derivatives are used as substrates.

This method yields high enantiomeric excess and purity, with products purified by flash chromatography.

Preparation via Acid Chloride Intermediates

Another approach involves the formation of acid chloride intermediates followed by nucleophilic substitution:

- Formation of acid chloride: Reaction of the corresponding acid or protected amino acid derivative with reagents like crotonoyl chloride or methyl chloroformate under cooling conditions.

- Nucleophilic substitution: Addition of amine or amino ester nucleophiles to the acid chloride at low temperature (-78°C) to form the desired ester or amide.

- Workup: Aqueous acidic quenching, organic extraction, drying, and purification by column chromatography.

This method allows precise control over substitution patterns and stereochemistry, as demonstrated in the synthesis of related methyl esters with functionalized side chains.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Characterization: Proton NMR spectra show characteristic multiplets for vinyl protons (5.2–5.8 ppm), methyl ester singlets (~3.8 ppm), and methine protons adjacent to amino groups (4.1–4.2 ppm).

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular ions consistent with this compound and derivatives.

- Purification: Flash chromatography on silica gel using mixtures of hexanes and ethyl acetate is commonly employed to isolate pure compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-methylpent-4-enoate hydrochloride, and how can experimental yields be optimized?

- Methodological Answer : A multi-step synthesis approach can be adapted from analogous compounds. For example, articaine hydrochloride synthesis involves cyclization, oxidation, rearrangement, acylation, and aminolysis steps, with a "one-pot" process improving efficiency . For the target compound, esterification of the carboxylic acid precursor followed by hydrochlorination may be viable. Optimize yields by controlling reaction conditions (e.g., temperature, solvent polarity) and using catalysts like DMAP for esterification. Purification via recrystallization or flash chromatography is critical.

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the α,β-unsaturated ester and amino proton signals.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- Mass spectrometry (HRMS) for molecular ion validation.

- IR spectroscopy to verify ester (C=O stretch ~1720 cm⁻¹) and ammonium (N-H stretch ~2500 cm⁻¹) groups.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- First-Aid Measures : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical observation for 48 hours due to potential delayed toxicity .

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the α-amino ester moiety?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis. For example, employ Evans oxazolidinones to direct stereochemistry during amino acid formation . Alternatively, enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can isolate enantiomers. Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What strategies are effective in resolving contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation and identify divergent pathways.

- DoE (Design of Experiments) : Systematically vary parameters (pH, temperature) to isolate factors affecting yield discrepancies.

- Byproduct Analysis : Characterize impurities via LC-MS/MS and compare with reference standards (e.g., EP impurity profiles in ) to trace synthetic deviations .

Q. How can metabolic stability and in vivo pharmacokinetics of this compound be evaluated preclinically?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound depletion .

- In Vivo Studies : Administer to rodent models (IV/PO) and collect plasma samples at intervals. Analyze using a validated LC-MS/MS method with deuterated internal standards. Calculate parameters like t₁/₂, Cmax, and AUC .

Q. What are the key considerations for impurity profiling in GMP-compliant synthesis?

- Methodological Answer :

- ICH Guidelines : Adhere to ICH Q3A/B limits (e.g., ≤0.15% for unknown impurities).

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .

- Reference Standards : Use certified impurities (e.g., ethylphenidate hydrochloride in ) as comparators for HPLC co-injection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.